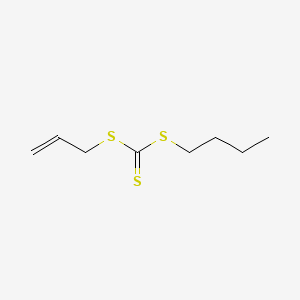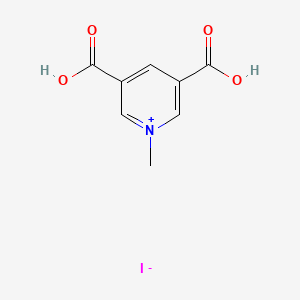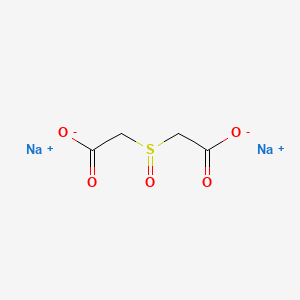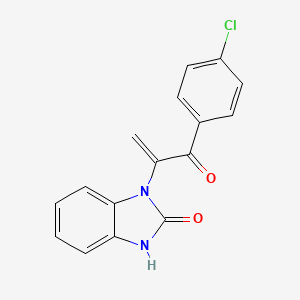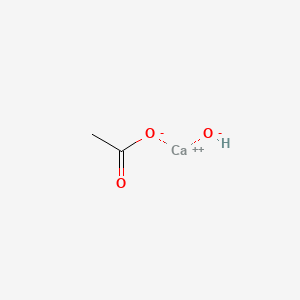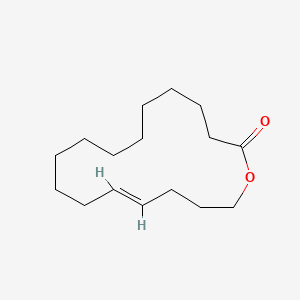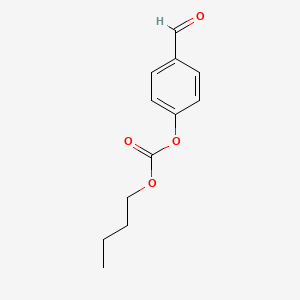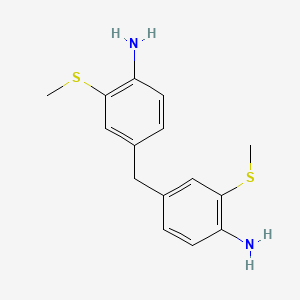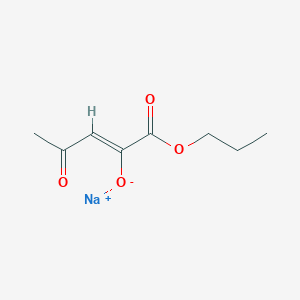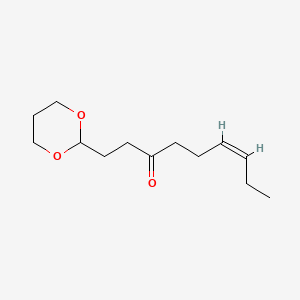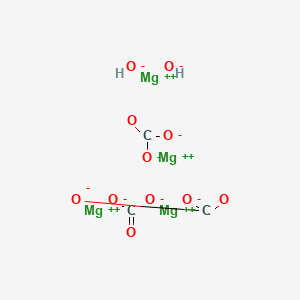
Tri(carbonato(2-))dihydroxytetramagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(carbonato(2-))dihydroxytetramagnesium is a chemical compound with the molecular formula C3H2Mg4O11 It is known for its unique structure, which includes four magnesium atoms coordinated with carbonate and hydroxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(carbonato(2-))dihydroxytetramagnesium typically involves the reaction of magnesium salts with carbonate sources under controlled conditions. One common method is to react magnesium chloride with sodium carbonate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the necessary conditions for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(carbonato(2-))dihydroxytetramagnesium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different magnesium oxides.
Reduction: Reduction reactions can convert the compound into other magnesium-containing species.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce various magnesium salts.
Applications De Recherche Scientifique
Tri(carbonato(2-))dihydroxytetramagnesium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in magnesium metabolism and transport.
Medicine: Explored for its potential use in pharmaceutical formulations and as a dietary supplement for magnesium.
Industry: Utilized in the production of materials such as ceramics, where magnesium compounds are essential components.
Mécanisme D'action
The mechanism by which Tri(carbonato(2-))dihydroxytetramagnesium exerts its effects involves the interaction of its magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical pathways, including enzyme activation, nucleic acid stabilization, and ion transport. The carbonate and hydroxide groups may also participate in buffering and pH regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Carbonate (MgCO3): A common magnesium compound with similar applications but different structural properties.
Magnesium Hydroxide (Mg(OH)2): Known for its use as an antacid and laxative, with distinct chemical behavior compared to Tri(carbonato(2-))dihydroxytetramagnesium.
Magnesium Oxide (MgO): Widely used in industry and medicine, with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of carbonate and hydroxide groups coordinated with multiple magnesium atoms. This structure imparts specific chemical properties and reactivity that distinguish it from other magnesium compounds.
Propriétés
Numéro CAS |
12115-66-1 |
|---|---|
Formule moléculaire |
(CO3)3(HO)2Mg4 C3H2Mg4O11 |
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
tetramagnesium;tricarbonate;dihydroxide |
InChI |
InChI=1S/3CH2O3.4Mg.2H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;;;2*1H2/q;;;4*+2;;/p-8 |
Clé InChI |
XMOLXQBFNDCTJP-UHFFFAOYSA-F |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


